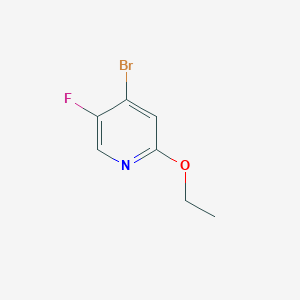

4-Bromo-2-ethoxy-5-fluoropyridine

Description

Significance of the Pyridine (B92270) Scaffold in Contemporary Chemical and Biological Research

The pyridine ring is a ubiquitous motif found in numerous natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as a multitude of alkaloids. researchgate.netresearchgate.net In medicinal chemistry, the pyridine scaffold is of paramount importance, frequently incorporated into the structures of blockbuster drugs to enhance their therapeutic efficacy. researchgate.netnih.gov Its polar and ionizable nature can improve the solubility and bioavailability of drug candidates, crucial parameters in their development. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors. nih.govyoutube.com Furthermore, the pyridine core serves as a versatile synthetic intermediate, amenable to a wide range of chemical transformations for the construction of complex molecular architectures. organic-chemistry.orgnih.govnih.gov

Strategic Importance of Halogenation in Pyridine Derivatives for Modulating Reactivity and Biological Activity

The introduction of halogen atoms, such as fluorine and bromine, onto the pyridine ring is a powerful strategy for modulating its chemical reactivity and biological activity. ossila.com Halogenation can significantly alter the electronic properties of the pyridine ring, influencing its acidity, basicity, and susceptibility to nucleophilic or electrophilic attack. rsc.org Fluorine, with its high electronegativity, can enhance binding affinity to target proteins through the formation of favorable electrostatic interactions and can also block metabolic pathways, thereby increasing the in vivo stability of a drug molecule. The bromine atom, while also electronegative, is larger and more polarizable, and can serve as a valuable handle for further synthetic transformations, particularly in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ossila.comsigmaaldrich.com The differential reactivity of various halogens on the same pyridine ring allows for selective and sequential functionalization. ossila.com

The Role of Ethoxy Substituents in Modifying Pyridine Ring Systems and Functional Properties

Alkoxy groups, such as the ethoxy substituent, are frequently introduced into pyridine rings to modify their steric and electronic properties. The ethoxy group is an electron-donating group through resonance, which can influence the electron density of the pyridine ring and, consequently, its reactivity and interaction with biological targets. nih.govmdpi.com The presence of an ethoxy group can impact the lipophilicity of a molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com From a synthetic standpoint, alkoxy groups can direct the regioselectivity of further substitution reactions on the pyridine ring. Moreover, the ether linkage can be a site for metabolic cleavage, offering a route for prodrug strategies.

Identified Research Gaps and Emerging Avenues in Halogenated Ethoxypyridine Studies

Despite the clear potential of polysubstituted pyridines, significant research gaps remain, particularly for specifically functionalized compounds like 4-Bromo-2-ethoxy-5-fluoropyridine. The synthesis of such highly substituted pyridines with precise regiocontrol remains a formidable challenge. uni-muenster.denih.gov While general methods for pyridine functionalization are continually being developed, the synthesis of specific isomers, especially those with multiple and diverse substituents, often requires multi-step and low-yielding sequences. nih.govnih.govfrontiersin.orgkit.edu

A significant research gap is the lack of detailed studies on the specific reactivity of compounds like this compound. Understanding the interplay between the bromo, fluoro, and ethoxy groups in directing further chemical transformations is crucial for its effective utilization as a synthetic building block. For example, exploring its participation in various cross-coupling reactions, nucleophilic aromatic substitutions, and directed metalations would unlock its full synthetic potential.

Furthermore, the biological activities of many halogenated ethoxypyridines are largely unexplored. While the individual contributions of halogens and alkoxy groups to bioactivity are generally understood, their combined effect in a specific arrangement, as seen in this compound, is not predictable and requires empirical investigation. Screening such compounds against a range of biological targets could lead to the discovery of novel therapeutic leads.

Emerging avenues in this field include the development of more efficient and regioselective methods for the synthesis of polysubstituted pyridines. scitechdaily.com This includes the use of novel catalytic systems, flow chemistry techniques, and the exploration of new synthetic disconnections. youtube.com Additionally, computational studies can play a crucial role in predicting the reactivity and biological properties of these molecules, thus guiding synthetic efforts and biological screening. mdpi.com The study of compounds like this compound can serve as a case study to validate and refine these emerging synthetic and predictive tools.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVZLWQGRVQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353776-96-1 | |

| Record name | 4-bromo-2-ethoxy-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Bromo 2 Ethoxy 5 Fluoropyridine and Analogues

General Overview of Pyridine (B92270) Synthesis Methodologies

The construction of the pyridine ring and its subsequent functionalization has been a subject of intense research for over a century. The approaches to substituted pyridines have evolved from classical condensation reactions to modern, highly selective transition-metal-catalyzed cross-coupling reactions.

Evolution of Classical and Modern Approaches for Substituted Pyridines

Classical methods for pyridine synthesis often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. The Hantzsch pyridine synthesis, first reported in 1881, is a prominent example, typically involving the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. researchgate.net Another classical approach is the Bönnemann cyclization, which utilizes the reaction of a nitrile with two equivalents of acetylene. researchgate.net While these methods are foundational, they can sometimes lack regioselectivity and require harsh reaction conditions.

Modern synthetic methods offer greater efficiency, selectivity, and functional group tolerance. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have become indispensable tools for the functionalization of pre-existing pyridine rings. researchgate.net Furthermore, C-H activation and functionalization strategies have emerged as powerful techniques for the direct introduction of substituents onto the pyridine core without the need for pre-functionalization, offering a more atom-economical approach. nih.gov

Specific Considerations for the Synthesis of Fluorinated and Brominated Pyridine Derivatives

The introduction of fluorine and bromine atoms into a pyridine ring imparts unique properties to the molecule. Fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. guidechem.comresearchgate.net Bromine, on the other hand, serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. guidechem.com

The synthesis of fluorinated pyridines can be challenging. Direct fluorination is often difficult to control, and alternative methods are typically employed. One common strategy is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. researchgate.netresearchgate.net Nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chloro or nitro group, with a fluoride (B91410) source is another widely used method. nih.govmusechem.com

The bromination of pyridines is generally achieved through electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene. Therefore, bromination often requires harsh conditions or the presence of activating groups on the ring. nih.gov Common brominating agents include bromine in acetic acid or oleum, and N-bromosuccinimide (NBS). nih.govgoogle.commasterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the bromination is highly dependent on the directing effects of the substituents already present on the pyridine ring. mdpi.com

Targeted Synthetic Routes to 4-Bromo-2-ethoxy-5-fluoropyridine

A logical synthetic approach to this compound involves the initial construction of a 2-ethoxy-5-fluoropyridine (B1426593) intermediate, followed by regioselective bromination at the C4-position.

Selection and Optimization of Precursors for Regiospecific Construction

The synthesis of the key intermediate, 2-ethoxy-5-fluoropyridine, can be envisioned starting from commercially available halopyridines. A common precursor is 2-chloro-5-fluoropyridine. The conversion to the desired ethoxy derivative can be achieved through a nucleophilic aromatic substitution reaction with sodium ethoxide. guidechem.com The reactivity of 2-halopyridines towards nucleophilic substitution is well-established, with the halogen at the 2-position being readily displaced by alkoxides. The reaction is typically carried out in a suitable solvent such as ethanol.

Another viable precursor is 2-bromo-5-fluoropyridine. guidechem.comclockss.org Similar to its chloro-analogue, it can undergo nucleophilic substitution with sodium ethoxide to yield 2-ethoxy-5-fluoropyridine. The choice between the chloro and bromo starting materials may depend on factors such as commercial availability, cost, and reactivity in the subsequent bromination step.

The synthesis of these precursors themselves often starts from readily available aminopyridines. For instance, 2-amino-5-fluoropyridine (B1271945) can be synthesized from 2-aminopyridine (B139424) through a sequence of nitration, reduction, and a Schiemann reaction. researchgate.netmusechem.com The resulting aminofluoropyridine can then be converted to the corresponding halopyridine via a Sandmeyer-type reaction.

Table 1: Potential Precursors for the Synthesis of 2-Ethoxy-5-fluoropyridine

| Precursor | CAS Number | Key Transformation |

| 2-Chloro-5-fluoropyridine | 31301-51-6 | Nucleophilic substitution with sodium ethoxide |

| 2-Bromo-5-fluoropyridine | 41404-58-4 | Nucleophilic substitution with sodium ethoxide |

| 2-Amino-5-fluoropyridine | 21717-96-4 | Diazotization followed by halogenation |

Advanced Methodologies for Functionalization of the Pyridine Ring System

With the 2-ethoxy-5-fluoropyridine intermediate in hand, the next critical step is the regioselective introduction of a bromine atom at the C4-position.

The directing effects of the substituents on the 2-ethoxy-5-fluoropyridine ring will govern the regioselectivity of the bromination reaction. The ethoxy group at the 2-position is an activating, ortho-, para-directing group, while the fluorine at the 5-position is a deactivating, ortho-, para-directing group. In this case, the C4-position is para to the activating ethoxy group and meta to the deactivating fluorine group, making it a likely site for electrophilic attack.

A common and effective method for the regioselective bromination of activated pyridine rings is the use of N-bromosuccinimide (NBS) in a suitable solvent. masterorganicchemistry.com The reaction can be carried out under neutral or mildly acidic conditions. Another classical method involves the use of bromine in acetic acid. masterorganicchemistry.comyoutube.com The optimization of reaction conditions, such as temperature and reaction time, is crucial to achieve high selectivity and yield.

While ring-opening/halogenation/ring-closing sequences are powerful strategies for the synthesis of certain substituted pyridines, a direct electrophilic bromination of the pre-formed 2-ethoxy-5-fluoropyridine ring is the more straightforward and likely approach for the synthesis of this compound.

Table 2: Common Brominating Agents for Pyridine Derivatives

| Reagent | Conditions |

| N-Bromosuccinimide (NBS) | Typically in an inert solvent like CCl4 or CH2Cl2, sometimes with a radical initiator or light. |

| Bromine (Br2) | Often in acetic acid or with a Lewis acid catalyst. |

Methodologies for the Introduction of Ethoxy Groups

The incorporation of an ethoxy group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. A primary method for achieving this is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C2 or C4 position of the pyridine ring. The reaction of a 2-halopyridine with sodium ethoxide is a common and effective approach.

Alternatively, 2-ethoxypyridines can be synthesized from precursor compounds such as 2-picoline. One patented method describes the reaction of 2-picoline with paraformaldehyde in the presence of a catalyst like oxalic acid or benzoic acid to form 2-hydroxyethylpyridine. google.com This intermediate can then be further converted to the desired 2-ethoxy derivative.

Site-Selective Fluorination Strategies

The introduction of fluorine atoms into heterocyclic compounds is of great interest in medicinal chemistry, and several site-selective methods have been developed for the fluorination of pyridines.

Rhodium(III)-Catalyzed C–H Functionalization for Fluoropyridines

A significant advancement in fluoropyridine synthesis involves the use of rhodium(III) catalysis for C–H functionalization. Researchers have developed a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This approach utilizes a [Cp*RhCl₂]₂/metal acetate (B1210297) salt catalyst system. nih.gov The reaction proceeds with high regioselectivity, even with terminal alkynes, to yield single isomers of the 3-fluoropyridine (B146971) products. nih.govnih.gov The process is notable for its operational simplicity, as reactions can be conveniently set up in the air on a benchtop. nih.govnih.gov To prevent the displacement of the fluorine atom by nucleophilic solvents, non-hydroxylic solvents such as ethyl acetate are employed. nih.gov

A proposed catalytic cycle begins with the vinylic C–H activation of the α,β-unsaturated oxime by the rhodium catalyst. snnu.edu.cn This is followed by the insertion of the alkyne, leading to a seven-membered rhodacyclic intermediate. snnu.edu.cn Subsequent reductive elimination forms the pyridine ring and regenerates the active rhodium(III) catalyst. snnu.edu.cn

Table 1: Examples of Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

| Oxime Substrate (R¹) | Alkyne Substrate (R²) | Product | Yield (%) |

| Phenyl | Diphenylacetylene | 2,4,5,6-Tetraphenyl-3-fluoropyridine | 85 |

| 4-MeO-C₆H₄ | Diphenylacetylene | 4-(4-Methoxyphenyl)-2,5,6-triphenyl-3-fluoropyridine | 82 |

| 4-Cl-C₆H₄ | Diphenylacetylene | 4-(4-Chlorophenyl)-2,5,6-triphenyl-3-fluoropyridine | 75 |

| Thiophen-2-yl | Diphenylacetylene | 2,5,6-Triphenyl-4-(thiophen-2-yl)-3-fluoropyridine | 78 |

| Methyl | Phenylacetylene | 2,4-Diphenyl-5-fluoro-6-methylpyridine | 80 |

Data sourced from studies on Rh(III)-catalyzed C–H functionalization. nih.gov

Dearomatization-Rearomatization Pathways for Fluoropyridine Synthesis

Another effective strategy for selective fluorination involves the temporary dearomatization of the pyridine ring. This approach circumvents the challenges associated with direct C-H fluorination of the electron-deficient pyridine system. One such method utilizes the formation of ring-opened Zincke imines. acs.org These intermediates undergo regioselective C–F bond formation with electrophilic fluorinating reagents, such as Selectfluor, followed by ring-closure to yield C3-fluoropyridines. acs.org

A related strategy employs the formation of oxazinopyridine adducts. thieme-connect.com Pyridines are first cyclized with reagents like methyl pyruvate (B1213749) (MP) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). These dearomatized intermediates are then selectively fluorinated under mild, metal-free conditions using Selectfluor. The final step is an acid-mediated rearomatization to furnish the 3-fluoropyridine products with excellent regioselectivity. thieme-connect.com This methodology tolerates a wide array of functional groups, including Lewis basic groups and heteroaryl halides. thieme-connect.com This dearomatization-hydrogenation process provides a pathway to all-cis-(multi)fluorinated piperidines. springernature.comnih.gov

Nucleophilic Displacement Routes utilizing Pyridine N-Oxides and Trialkylammonium Salts

Pyridine N-oxides serve as versatile precursors for the introduction of fluorine via nucleophilic substitution. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. scripps.eduwikipedia.org A facile method for preparing 2-fluoropyridines involves the activation of pyridine N-oxides with reagents like PyBroP to form intermediate 2-pyridyltrialkylammonium salts. researchgate.netacs.org These salts are highly reactive electrophiles that readily undergo nucleophilic displacement with a fluoride source to yield the corresponding 2-fluoropyridine. researchgate.netacs.org This transformation offers a mild alternative to traditional SNAr reactions, which often require harsh conditions. acs.org

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis, particularly with palladium, is a cornerstone of modern synthetic chemistry for functionalizing heterocyclic scaffolds.

Palladium-Catalyzed C,N-Cross Coupling Reactions with Halopyridines

Palladium-catalyzed C,N-cross coupling, widely known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds and is extensively used to synthesize arylated amines. researchgate.netnih.gov This reaction is crucial for creating analogues of this compound that incorporate amino substituents. The reaction couples halopyridines with a variety of primary and secondary amines. nih.gov

Significant challenges in the coupling of halopyridines include potential catalyst inhibition due to the coordination of the pyridine nitrogen to the palladium center. nih.gov However, the development of sophisticated ligand systems has largely overcome these issues. For instance, the use of specific phosphine (B1218219) ligands like RuPhos and BrettPhos, in combination with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS), enables the efficient coupling of unprotected 3-halo-2-aminopyridines with a range of amines. nih.gov These catalyst systems have proven effective for coupling both primary and secondary amines, and have even enabled the synthesis of previously inaccessible N³-arylated 2,3-diaminopyridines. nih.gov

Table 2: Palladium-Catalyzed C,N-Cross Coupling of 3-Bromo-2-aminopyridine with Various Amines

| Amine | Ligand | Product | Yield (%) |

| Morpholine | RuPhos | 2-Amino-3-morpholinopyridine | 95 |

| Piperidine | RuPhos | 2-Amino-3-(piperidin-1-yl)pyridine | 92 |

| Aniline | BrettPhos | N³-Phenylpyridine-2,3-diamine | 78 |

| Benzylamine | BrettPhos | N³-Benzylpyridine-2,3-diamine | 85 |

| n-Butylamine | BrettPhos | N³-(n-Butyl)pyridine-2,3-diamine | 88 |

Data represents typical yields from Pd-catalyzed cross-coupling reactions. nih.gov

Sonogashira Coupling Reactions for Alkynyl Pyridine Derivatives

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The versatility of the Sonogashira coupling makes it a crucial tool for the synthesis of alkynyl pyridine derivatives, which are important intermediates in the development of pharmaceuticals and functional materials. scirp.orgrsc.orgacs.org

The reactivity of the aryl halide in a Sonogashira coupling is influenced by several factors, including the nature of the halogen and the electronic properties of the aromatic ring. wordpress.comlibretexts.org For bromopyridines, the reaction conditions often require careful optimization to achieve high yields. The general trend for halide reactivity is I > Br > Cl. libretexts.org Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, a key step in the catalytic cycle. wordpress.com

A typical Sonogashira coupling reaction involving a bromopyridine would proceed as illustrated in the following general scheme:

General Reaction Scheme for Sonogashira Coupling of Bromopyridines

Where R¹ represents substituents on the pyridine ring (e.g., ethoxy and fluoro groups in this compound), and R² is a substituent on the terminal alkyne.

Researchers have explored various palladium catalysts and ligands to improve the efficiency of Sonogashira couplings with bromopyridines. For instance, the use of bulky and electron-rich phosphine ligands can promote the formation of highly active monoligated palladium complexes, facilitating the oxidative addition step. wordpress.comlibretexts.org Moreover, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govacs.org

A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes demonstrated the feasibility of this reaction on a similarly substituted pyridine core. soton.ac.uk The reactions were carried out at room temperature using Pd(PPh₃)₄ as the catalyst and CuI as the co-catalyst in a mixture of THF and Et₃N, affording the desired alkynyl pyridine products in good yields. soton.ac.uk

Table 1: Representative Sonogashira Coupling Reactions of Bromopyridines

| Aryl Bromide | Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 2-Amino-3-(phenylethynyl)pyridine | 92 | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | THF/Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 93 | soton.ac.uk |

| 3,5-Dimethoxyphenyl bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DMSO | 3-((3,5-Dimethoxyphenyl)ethynyl)pyridine | 100 | acs.org |

This table is interactive. You can sort and filter the data.

Carbonylative Suzuki Cross-Coupling Reactions of Bromopyridines

The carbonylative Suzuki cross-coupling reaction is a three-component reaction that involves an aryl or vinyl halide, an organoboron reagent, and carbon monoxide, catalyzed by a palladium complex. nih.govrsc.orgwhiterose.ac.uk This powerful transformation allows for the direct synthesis of unsymmetrical ketones, including valuable pyridyl ketones. rsc.orgacs.org The reaction offers a convergent and atom-economical approach to these important structural motifs. rsc.org

The synthesis of pyridyl ketones from bromopyridines via carbonylative Suzuki coupling has been successfully demonstrated. nih.gov These reactions typically employ a palladium catalyst, a phosphine ligand, a base, and a source of carbon monoxide. nih.govdiva-portal.org The choice of ligand is crucial for the success of the reaction, with bulky and electron-rich phosphines often providing the best results. nih.gov

A general representation of the carbonylative Suzuki cross-coupling of a bromopyridine is shown below:

General Reaction Scheme for Carbonylative Suzuki Cross-Coupling of Bromopyridines

Where R¹ represents substituents on the pyridine ring, and R² is an aryl or vinyl group from the organoboron reagent.

Recent advancements in this field have focused on developing milder and more convenient reaction conditions. For example, methods utilizing ex-situ generation of carbon monoxide from stable precursors like Mo(CO)₆ or the use of Fe(CO)₅ as a CO source have been reported, avoiding the need to handle gaseous carbon monoxide directly. rsc.orgwhiterose.ac.ukdiva-portal.org These developments have made the carbonylative Suzuki coupling more accessible and safer to perform.

Table 2: Examples of Carbonylative Suzuki Cross-Coupling Reactions

| Aryl Bromide | Boronic Acid | Catalyst System | CO Source | Product | Yield (%) | Reference |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Xantphos | CO gas (1 atm) | Phenyl(pyridin-3-yl)methanone | 95 | nih.gov |

| Iodobenzene | 4-Fluorophenylboronic acid | Pd/Fe nanoparticles | Fe(CO)₅ | (4-Fluorophenyl)(phenyl)methanone | 84 | whiterose.ac.uk |

| 4-Bromotoluene | Phenylboronic acid | [Pd(dba)₂]/DABO-boronate | Mo(CO)₆ | (4-Tolyl)(phenyl)methanone | 88 | acs.org |

This table is interactive. You can sort and filter the data.

Copper-Catalyzed Ullmann-Type C–N Cross-Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.orgnih.govwikipedia.orgcapes.gov.br This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric or catalytic amount of copper. organic-chemistry.orgrsc.org While traditional Ullmann reactions often require harsh conditions, significant progress has been made in developing milder, ligand-assisted catalytic versions. nih.govrsc.org

For the synthesis of aminopyridine derivatives, the Ullmann-type C-N cross-coupling is a valuable tool. researchgate.net The reaction of a bromopyridine with an amine, catalyzed by a copper(I) or copper(II) species, can provide the corresponding aminopyridine. The choice of ligand, base, and solvent is critical for achieving high yields and good functional group tolerance. researchgate.netnih.gov

A general scheme for the copper-catalyzed Ullmann-type amination of a bromopyridine is as follows:

General Reaction Scheme for Ullmann-Type C-N Cross-Coupling of Bromopyridines

Where R¹ represents substituents on the pyridine ring, and R² and R³ are substituents on the amine nucleophile.

Studies have shown that copper(I) oxide (Cu₂O) can effectively catalyze the amination of various bromopyridines with aqueous ammonia under relatively mild conditions. researchgate.net This method has been successfully applied to substrates bearing both electron-donating and electron-withdrawing groups. researchgate.net The development of catalytic systems that operate at lower temperatures and with a broader substrate scope continues to be an active area of research. acs.orgduke.edu

Table 3: Copper-Catalyzed Amination of Bromopyridines

| Bromopyridine | Amine | Catalyst | Base | Product | Yield (%) | Reference |

| 3-Bromopyridine | Aqueous Ammonia | Cu₂O | - | 3-Aminopyridine | 90 | researchgate.net |

| 2-Bromopyridine | Aqueous Ammonia | Cu₂O | - | 2-Aminopyridine | 85 | researchgate.net |

| 4-Bromopyridine | Aqueous Ammonia | Cu₂O | - | 4-Aminopyridine | 88 | researchgate.net |

This table is interactive. You can sort and filter the data.

Magnesium-Halogen Exchange and Organometallic Routes for Pyridyl Intermediates

The formation of organometallic intermediates, particularly Grignard reagents, is a fundamental strategy in organic synthesis for the creation of new carbon-carbon bonds. wikipedia.orgbyjus.commasterorganicchemistry.com The magnesium-halogen exchange reaction provides an alternative route to Grignard reagents, especially for substrates that are not amenable to direct insertion of magnesium metal. wikipedia.orgharvard.eduprinceton.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org

For pyridyl systems, the generation of organometallic intermediates allows for subsequent reactions with a wide range of electrophiles. rsc.orgacs.org The regioselectivity of metalation can often be controlled by the presence of directing groups on the pyridine ring. rsc.org

The magnesium-halogen exchange reaction on a bromopyridine can be represented as follows:

General Reaction Scheme for Magnesium-Halogen Exchange

Where R¹ represents substituents on the pyridine ring.

The resulting pyridyl Grignard reagent is a powerful nucleophile that can react with various electrophiles to introduce new functional groups onto the pyridine core. ambeed.comlibretexts.org The presence of chelating groups ortho to the bromine atom can facilitate the exchange reaction, allowing it to proceed at lower temperatures. harvard.edu This method is particularly useful for preparing functionalized pyridyl organometallics that would be difficult to access through other means. harvard.edu

Table 4: Applications of Pyridyl Organometallic Intermediates

| Pyridyl Halide | Organometallic Reagent | Electrophile | Product | Reference |

| 3-Bromopyridine | i-PrMgCl | Benzaldehyde | (3-Pyridyl)(phenyl)methanol | harvard.edu |

| 2,4,6-Trisubstituted Pyridine | MeMgCl | - | Metallapyridine Complex | acs.org |

| 3-Iodo-4-methoxypyridine | i-PrMgBr | Benzaldehyde | (4-Methoxy-3-pyridyl)(phenyl)methanol | harvard.edu |

This table is interactive. You can sort and filter the data.

Advanced Characterization Techniques for 4 Bromo 2 Ethoxy 5 Fluoropyridine

Comprehensive Spectroscopic Analysis for Structural Elucidation

A multi-technique approach is indispensable for the unambiguous structural confirmation of 4-Bromo-2-ethoxy-5-fluoropyridine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer complementary information that, when combined, allows for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the initial and most crucial steps in the structural analysis of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the ethoxy group. The protons of the ethoxy group would appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with their coupling providing clear evidence of the ethyl fragment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts significantly affected by the attached substituents. The fluorine and bromine atoms would cause substantial shifts, and carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing valuable connectivity information. The two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~163.0 |

| C3 | ~6.5 - 7.0 | ~105.0 |

| C4 | - | ~115.0 (with C-Br coupling) |

| C5 | - | ~150.0 (with large C-F coupling) |

| C6 | ~7.8 - 8.2 | ~140.0 |

| O-CH₂-CH₃ | ~4.4 (quartet) | ~62.0 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~14.0 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

To establish the precise connectivity of atoms, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the pyridine ring and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. This would allow for the definitive placement of the ethoxy group at the C2 position by observing correlations from the methylene protons to the C2 carbon of the pyridine ring. It would also help in assigning the quaternary carbons (C2, C4, and C5).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the through-space proximity of atoms, which can be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively rigid structure like this, its primary role would be to confirm assignments.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment on the pyridine ring. Furthermore, the spectrum would exhibit coupling to the neighboring aromatic protons and carbons, providing definitive evidence for its position at C5. The magnitude of these coupling constants (JHF and JCF) is diagnostic for the relative positions of the coupled nuclei.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly dependent on its hybridization and the electronic effects of the ring substituents. This technique can be particularly useful in studies of potential tautomerism, although for this compound, significant tautomeric forms are not expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Key expected IR absorption bands include:

C-H stretching vibrations from the aromatic ring and the aliphatic ethoxy group, typically in the 3100-2850 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, which would appear in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-O stretching vibrations of the ethoxy group, which would give rise to strong absorptions in the 1250-1000 cm⁻¹ region.

C-F and C-Br stretching vibrations , which would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1450 |

| C-O-C | Asymmetric Stretching | 1260 - 1200 |

| C-O-C | Symmetric Stretching | 1070 - 1020 |

| C-F | Stretching | 1250 - 1100 |

| C-Br | Stretching | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For organic molecules like this compound, the absorption of ultraviolet radiation is primarily associated with functional groups containing valence electrons with low excitation energy. shu.ac.uk The pyridine ring, with its system of conjugated π-bonds, is the principal chromophore in this compound. The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* and n → π* transitions. uzh.ch

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the pyridine ring in this compound, characteristically exhibit strong π → π* transitions. uzh.ch

n → π* Transitions: These transitions occur when a non-bonding electron (from the nitrogen or oxygen heteroatoms) is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a lower probability compared to π → π* transitions. uzh.ch

The substitution pattern on the pyridine ring, including the bromo, fluoro, and ethoxy groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The polarity of the solvent used for the analysis can also affect the positions of these absorption bands. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Pyridine ring | 200-400 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound.

For this compound (C7H7BrFNO), the monoisotopic mass is 218.9695 Da. uni.lu In a mass spectrum, this would be observed as the molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. miamioh.edu

Electron impact (EI) ionization is a common technique used in MS that can cause the molecular ion to break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. A plausible fragmentation pathway for this compound could involve the loss of the ethoxy group or other neutral fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | m/z (Predicted) | Description |

|---|---|---|

| [M+H]+ | 219.97678 | Protonated molecular ion |

| [M+Na]+ | 241.95872 | Sodium adduct |

| [M]+ | 218.96895 | Molecular ion (79Br) |

| [M+2]+ | 220.96690 | Molecular ion (81Br) |

Data sourced from PubChem predictions. uni.lu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the confirmation of the empirical and, subsequently, the molecular formula.

For this compound, the molecular formula is C7H7BrFNO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 38.21 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.21 |

| Bromine | Br | 79.904 | 1 | 79.904 | 36.31 |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.63 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.36 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.27 |

| Total | | | | 220.041 | 100.00 |

Experimental determination of these percentages provides a crucial checkpoint for the purity and confirmation of the compound's identity.

Computational Chemistry and Theoretical Studies of Halogenated Ethoxypyridines

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. For halogenated ethoxypyridines, these methods elucidate the distribution of electrons and energy levels of molecular orbitals, which are key determinants of their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties and reactivity of organic compounds, including substituted pyridines. DFT calculations can provide valuable information on the geometry, electronic structure, and reactivity of 4-Bromo-2-ethoxy-5-fluoropyridine.

Molecular Geometry and Properties: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be employed to determine the optimized molecular geometry of this compound. These calculations would provide bond lengths, bond angles, and dihedral angles. For related halogenated pyridines, DFT has been successfully used to obtain geometric parameters that are in good agreement with experimental data.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other reagents. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A representative table of DFT-calculated properties for a molecule like this compound, based on studies of similar compounds, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; a higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | ~ -1.0 eV | Indicates the ability to accept electrons; a lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 5.5 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity | > 0 eV | A positive value indicates that the molecule can accept an electron to form a stable anion. |

| Ionization Potential | ~ 8.0 eV | The energy required to remove an electron; a lower value indicates it is more easily oxidized. |

Note: The values in this table are estimations based on computational studies of analogous halogenated and substituted pyridines and are for illustrative purposes.

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The shapes and energies of the HOMO and LUMO are particularly important for understanding a molecule's reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the ethoxy group, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the pyridine ring, particularly at the carbon atoms bearing the halogen substituents, indicating these are the most electrophilic sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, indicating these are regions of high electron density and are prone to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, on the carbon atoms attached to the bromine and fluorine atoms, highlighting their electrophilicity.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and the energetic pathways of chemical reactions.

The ethoxy group in this compound is not fixed in space and can rotate around the C-O bond. Conformational analysis helps to identify the most stable arrangement of this group and the energy barriers between different conformations.

Rotational Isomers: The rotation of the ethyl group relative to the pyridine ring can lead to different conformers. Computational studies on similar 2-alkoxypyridines have shown that the preferred conformation is often one where the alkyl group is oriented in a way that minimizes steric hindrance with the adjacent substituents on the ring. The energetic profile of this rotation can be calculated, revealing the energy minima corresponding to stable conformers and the transition states that separate them. It is expected that the most stable conformer of this compound would have the ethyl group oriented away from the fluorine atom at the 5-position.

A hypothetical energetic profile for the rotation around the C(pyridine)-O(ethoxy) bond is shown in the table below.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.5 | Gauche |

| 120° | 2.0 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms.

SNAr Mechanism: The SNAr reaction on a halopyridine typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. Computational studies can model this reaction pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Theoretical calculations would involve locating the transition state structures for the attack of a nucleophile at both the C-Br and C-F positions and for the subsequent departure of the halide ion. The calculated activation energies for these pathways would reveal the preferred reaction site.

Computational modeling can predict the outcome of reactions where multiple products are possible. For this compound, predicting the regioselectivity of nucleophilic substitution is a key application.

Regioselectivity in SNAr: As mentioned, the SNAr reaction can potentially occur at either the 4-position (displacing bromide) or the 5-position (displacing fluoride (B91410) is less likely as it is not at an activated position). The pyridine nitrogen activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack. Therefore, the bromine at the 4-position is activated. The fluorine at the 5-position is meta to the nitrogen and is thus not activated. Consequently, nucleophilic substitution is expected to occur preferentially at the 4-position, displacing the bromide. DFT calculations of the activation barriers for nucleophilic attack at C4 versus C5 would provide a quantitative prediction of this regioselectivity. The lower calculated activation energy would correspond to the major product.

Theoretical Insights into Structure-Property Relationships

Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of halogenated ethoxypyridines and their inherent properties can be understood. By employing theoretical models, it is possible to gain deep insights into the electronic nature of these molecules without relying on empirical measurements of their physical or chemical properties. This section focuses on the theoretical examination of the pyridine ring's fundamental characteristics and the distribution of electronic charge across the molecular framework, specifically in the context of this compound.

The stability and reactivity of this compound are intrinsically linked to the aromaticity of its core pyridine ring. Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. The introduction of substituents—in this case, bromo, ethoxy, and fluoro groups—can significantly modulate the electronic structure and, consequently, the aromatic character and stability of the pyridine ring.

Theoretical studies on monosubstituted benzenes and other aromatic systems have established that substituents can either donate or withdraw electron density from the ring, thereby affecting π-electron delocalization. nih.gov Electron-donating groups generally enhance aromaticity, while electron-withdrawing groups tend to decrease it. In this compound, the substituents present a complex interplay of electronic effects:

Ethoxy Group (-OEt): The oxygen atom in the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring through a resonance effect (+R). This electron-donating characteristic is expected to increase the electron density within the ring, thereby enhancing its aromaticity and thermodynamic stability.

Halogen Atoms (Br and F): Halogens exhibit a dual nature. They are highly electronegative and withdraw electron density from the ring through the inductive effect (-I). Simultaneously, their lone pairs can participate in resonance and donate electron density (+R). For both fluorine and bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density. This withdrawal can lead to a reduction in the aromatic character of the pyridine ring compared to the unsubstituted parent molecule. rsc.org

Computational models, such as those employing Density Functional Theory (DFT), are used to quantify these effects. Aromaticity can be assessed using various theoretical descriptors, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net NICS calculations, for instance, measure the magnetic shielding at the center of the ring; a more negative NICS value indicates stronger aromaticity.

Table 1: Theoretical Aromaticity Indices for Substituted Pyridine Analogs (Note: This table is illustrative and based on general principles from computational studies of substituted aromatic systems, as specific data for this compound is not available.)

| Compound | Substituent Effects | Predicted NICS(0) Value (ppm) | Predicted Relative Stability |

| Pyridine | Reference | -10.5 | High |

| 2-Ethoxypyridine | Strong +R, Weak -I | More negative (~ -11.5) | Increased |

| 4-Bromopyridine | Strong -I, Weak +R | Less negative (~ -9.5) | Decreased |

| 5-Fluoropyridine | Very Strong -I, Weak +R | Less negative (~ -9.0) | Decreased |

| This compound | Competing -I and +R effects | Intermediate (~ -10.0) | Moderate |

The arrangement of substituents on the pyridine ring of this compound creates a distinct and non-uniform distribution of electron charge across the molecule. This charge distribution is fundamental to understanding its intermolecular interactions. Computational methods are employed to calculate the partial atomic charges and to generate electrostatic potential (ESP) maps, which provide a visual representation of the charge landscape. libretexts.org

ESP maps illustrate the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are color-coded to indicate different regions of charge:

Red: Regions of high electron density and negative electrostatic potential. These areas are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential. These areas are electron-deficient and are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map is expected to reveal several key features:

Nitrogen Atom: The nitrogen atom of the pyridine ring is a primary site of negative potential (red) due to its high electronegativity and the presence of a lone pair of electrons. This makes it a hydrogen bond acceptor. researchgate.net

Fluorine and Bromine Atoms: The highly electronegative fluorine atom will create a region of significant negative potential around it. The bromine atom, while also electronegative, is more polarizable. Computational studies on similar halogenated molecules show that larger halogen atoms like bromine can exhibit a region of positive potential, known as a "sigma-hole" (σ-hole), along the axis of the C-Br bond. researchgate.net This σ-hole is an electron-deficient area that can participate in favorable halogen bonding interactions. nih.govresearchgate.net

Ethoxy Group: The oxygen atom of the ethoxy group will also be a region of negative potential (red). The hydrogen atoms on the ethyl chain will be characterized by positive potential (blue).

Pyridine Ring Hydrogens: The hydrogen atoms attached to the pyridine ring will exhibit positive electrostatic potential (blue), making them potential hydrogen bond donors.

Charge displacement analysis is another theoretical tool used to quantify the amount of electronic charge that moves between different fragments of a molecule upon bond formation. mdpi.com In this compound, this analysis would quantify the net electron withdrawal by the halogens and donation by the ethoxy group, providing precise values for the charge redistribution within the π-system and σ-framework.

Table 2: Predicted Partial Atomic Charges for this compound (Note: These values are estimations based on computational studies of analogous halogenated and alkoxy-substituted pyridines. The exact values would require specific DFT calculations for this molecule.)

| Atom/Group | Predicted Partial Charge (a.u.) | Key Feature |

| Pyridine Nitrogen (N) | ~ -0.45 | Negative potential, H-bond acceptor |

| Ethoxy Oxygen (O) | ~ -0.30 | Negative potential |

| Bromine (Br) | ~ -0.05 | Weakly negative overall, potential for σ-hole |

| Fluorine (F) | ~ -0.25 | Strong negative potential |

| Carbon bonded to Br (C4) | ~ +0.15 | Electron deficient due to halogen |

| Carbon bonded to F (C5) | ~ +0.20 | Electron deficient due to halogen |

| Carbon bonded to OEt (C2) | ~ +0.35 | Electron deficient due to electronegative O |

Reactivity and Derivatization of 4 Bromo 2 Ethoxy 5 Fluoropyridine

Functional Group Transformations and Modifications of Substituents

The substituents on the 4-bromo-2-ethoxy-5-fluoropyridine ring offer multiple avenues for selective modification, allowing for the targeted synthesis of more complex molecules.

The bromine atom at the C4 position is a versatile handle for introducing new functional groups. It is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions. In the hierarchy of reactivity for aryl halides in such reactions, the carbon-bromine bond is more readily activated by palladium catalysts than a carbon-fluorine bond, ensuring high selectivity for reactions at the C4 position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. The mild conditions and tolerance for a wide range of functional groups make this a highly effective strategy.

Stille Coupling: This reaction involves the coupling of the bromo-substituted pyridine (B92270) with an organotin reagent. It is another effective method for creating C-C bonds and has been used for synthesizing complex ligands from bromopyridine precursors.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling, which uses a palladium catalyst in conjunction with a copper(I) co-catalyst, is employed. This reaction couples the bromopyridine with a terminal alkyne.

Nucleophilic Aromatic Substitution (SNAr): While the bromine at C4 can be displaced by strong nucleophiles, this is generally less favorable than the displacement of fluorine in highly activated systems. The reactivity in SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. For halopyridines, substitution is generally favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate. However, given the presence of a more labile fluorine atom in many contexts, selective substitution at the C4-bromo position via SNAr would require carefully chosen conditions and nucleophiles.

Table 1: Plausible Cross-Coupling Reactions at the C4-Position

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Ethoxy-5-fluoro-4-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 2-Ethoxy-5-fluoro-4-(4-methoxyphenyl)pyridine |

| Trimethyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Ethoxy-5-fluoro-4-phenylpyridine |

The fluorine atom at the C5 position is generally less reactive in cross-coupling reactions than the bromine atom. However, fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. In SNAr, the typical leaving group ability is F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.

The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of corresponding 2-chloropyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. While the fluorine in the target molecule is at C5, its reactivity will be influenced by the other substituents. The electron-donating ethoxy group at C2 is ortho to the C3 position and meta to the C5-fluorine, while the bromine is ortho to the fluorine. This electronic environment makes the displacement of the fluorine by nucleophiles such as amines, alkoxides, or thiolates a feasible transformation, likely requiring elevated temperatures.

The ethoxy group at the C2 position is generally stable. However, under strong acidic conditions, particularly with Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr), O-dealkylation can occur. This process converts the 2-ethoxy group into a 2-hydroxy group (a pyridone), which exists in tautomeric equilibrium with its keto form. This transformation can be useful for introducing a different functionality or altering the electronic properties of the pyridine ring. Oxidative N-dealkylation is a known metabolic process for amines, and analogous O-dealkylation can occur with ethers under specific enzymatic or oxidative chemical conditions.

Strategies for Further Functionalization of the Pyridine Ring

Beyond modifying the existing substituents, there are strategies to introduce new functional groups onto the pyridine ring itself.

Nucleophilic Aromatic Substitution (SNAr) of Hydrogen: In highly electron-deficient heterocyclic systems, direct nucleophilic substitution of a hydrogen atom is possible, often requiring an oxidizing agent. Given the existing functional groups, this pathway is less common and would compete with the substitution of the halogen atoms.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Alkoxy groups are known to be effective DMGs.

For this compound, the 2-ethoxy group can direct the deprotonation of the C3-hydrogen. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures would likely lead to the formation of a lithiated intermediate at the C3 position. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position. This method offers a predictable and highly regioselective route to 3-substituted pyridine derivatives that are not easily accessible through other means.

Table 2: Plausible Directed Metalation and Functionalization at the C3-Position

| Base | Electrophile (E⁺) | Quenching Reagent | C3-Substituent |

|---|---|---|---|

| LDA | Iodine (I₂) | - | -I |

| n-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | - | -CHO |

| LiTMP | Carbon dioxide (CO₂) | H₃O⁺ | -COOH |

Catalyst Development and Mechanistic Studies in Derivatization Processes

The derivatization of this compound is a key process for the synthesis of more complex molecules, often relying on palladium-catalyzed cross-coupling reactions. The development of efficient catalyst systems and a thorough understanding of the reaction mechanisms are crucial for optimizing these transformations. This section focuses on the catalyst development and mechanistic aspects of derivatization processes involving this fluorinated pyridine derivative.

Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, specific catalyst systems have been employed to achieve successful coupling with boronic acids or their derivatives.

A notable example involves the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. This catalyst is widely used in palladium-catalyzed cross-coupling reactions due to its effectiveness and stability. The choice of ligand, in this case, dppf, is critical to the success of the reaction. The bidentate nature of the dppf ligand and its wide bite angle are known to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

The reaction typically employs a base, such as potassium carbonate (K₂CO₃), and a mixed solvent system, for instance, a combination of 1,4-dioxane and water. The base is essential for the activation of the boronic acid partner, forming a more nucleophilic boronate species that can readily undergo transmetalation. The solvent system is chosen to ensure the solubility of both the organic and inorganic reaction components.

Table 1: Catalyst System for Suzuki-Miyaura Coupling of this compound

| Component | Role | Example |

| Catalyst | Facilitates the cross-coupling reaction | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Ligand | Stabilizes the metal center and influences reactivity | 1,1'-bis(diphenylphosphino)ferrocene (dppf) |

| Base | Activates the boronic acid | Potassium Carbonate (K₂CO₃) |

| Solvent | Dissolves reactants and facilitates the reaction | 1,4-Dioxane / Water |

Mechanistic Insights into the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling reaction is a well-studied catalytic cycle involving several key steps. While a specific mechanistic study for this compound is not extensively documented in the literature, the general mechanism can be applied to understand its derivatization.

The catalytic cycle is believed to proceed through the following steps:

Oxidative Addition: The active Pd(0) catalyst, generated in situ from the Pd(II) precatalyst, undergoes oxidative addition with this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. The presence of electron-withdrawing fluorine and the pyridine nitrogen can influence the rate of this step.

Transmetalation: The activated boronic acid derivative (boronate) transfers its organic group to the palladium(II) complex. This step is facilitated by the base and results in the formation of a new diorganopalladium(II) species, displacing the halide. The efficiency of this step can be influenced by the nature of the base and the solvent.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the final product. The palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

The electronic properties of the this compound substrate, particularly the presence of the fluorine atom and the pyridine ring, can impact the reaction kinetics and the stability of the intermediates in the catalytic cycle. The electron-withdrawing nature of these features can make the pyridine ring more susceptible to oxidative addition. Mechanistic studies on the Suzuki-Miyaura coupling of fluorinated arenes have suggested that the transmetalation step can be crucial and sometimes involves rare intermediates. chemistryviews.org

The development of catalysts for challenging substrates like fluorinated heterocycles often focuses on ligands that can promote the key steps of the catalytic cycle and prevent catalyst deactivation. The use of bulky and electron-rich phosphine (B1218219) ligands, such as dppf, has proven effective in many cross-coupling reactions involving heteroaryl halides.

Applications in Chemical Synthesis and As Advanced Building Blocks

Role as a Versatile Synthetic Intermediate for Organic Synthesis

4-Bromo-2-ethoxy-5-fluoropyridine serves as a highly adaptable intermediate in a variety of organic transformations, primarily driven by the reactivity of its carbon-bromine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling, which pairs the bromopyridine with a boronic acid or ester, and the Sonogashira coupling, which involves reaction with a terminal alkyne, allow for the introduction of a wide array of substituents at the 4-position of the pyridine (B92270) ring. sigmaaldrich.comnih.gov

The presence of the fluorine and ethoxy groups on the pyridine ring also influences the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Conversely, the electron-donating ethoxy group can modulate this effect and influence the regioselectivity of reactions. This balance of electronic effects makes this compound a tunable and valuable intermediate for the synthesis of multi-substituted pyridines. mdpi.com

Table 1: Key Cross-Coupling Reactions Utilizing Halogenated Pyridines This table is illustrative of the types of reactions this compound is expected to undergo based on the reactivity of similar compounds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C (aryl/heteroaryl) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |

| Heck Coupling | Alkene | Pd catalyst, base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | C-N |

| Stille Coupling | Organostannane | Pd catalyst | C-C (alkyl/aryl) |

Precursor for the Construction of More Complex Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an ideal starting material for the synthesis of more elaborate heterocyclic frameworks. Following an initial cross-coupling reaction at the 4-position, the resulting substituted pyridine can undergo further transformations. For instance, the ethoxy group at the 2-position can potentially be hydrolyzed or displaced, opening pathways to pyridone or other substituted pyridine derivatives.

Furthermore, the initial product of a coupling reaction can contain functional groups that can participate in subsequent intramolecular cyclization reactions. This approach allows for the efficient construction of fused heterocyclic systems, such as pyridopyrimidines or other polycyclic aromatic structures, which are prevalent in medicinal chemistry and materials science. The ability to build molecular complexity in a stepwise and controlled manner is a key advantage of using this building block. nih.gov

Utilization in the Synthesis of Diverse Fluorine-Containing Organic Molecules and Ligands

The presence of a fluorine atom in this compound is of particular importance, as the incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity. Consequently, this pyridine derivative is a valuable precursor for the synthesis of a wide range of fluorine-containing organic molecules. mdpi.com

In the field of coordination chemistry, this compound can be used to create novel fluorinated ligands. For example, a Sonogashira coupling can introduce an alkyne, which can then be used to link to other coordinating moieties to form bidentate or polydentate ligands. researchgate.netlibretexts.orgorganic-chemistry.org These fluorinated ligands can then be complexed with various metals to generate catalysts or functional materials with unique electronic properties. The synthesis of bipyridine ligands, which are fundamental in coordination chemistry, can also be envisioned through coupling reactions involving this versatile building block.

Preclinical Biological Research on 4 Bromo 2 Ethoxy 5 Fluoropyridine Derivatives

Mechanistic Investigations at the Molecular Level (In Vitro)

Target Identification and Engagement Studies

Currently, there is no publicly available scientific literature detailing specific target identification and engagement studies for 4-Bromo-2-ethoxy-5-fluoropyridine or its derivatives. While research exists on related bromo- and fluoro-substituted heterocyclic compounds, the specific molecular targets and mechanisms of engagement for this particular chemical entity have not been reported.

Cellular Pathway Modulation Analysis

There is no available data from preclinical studies on the modulation of specific cellular pathways by this compound or its derivatives. Research on other heterocyclic compounds suggests various potential interactions, but these cannot be directly extrapolated to the subject compound.

Antimicrobial Activity Studies

While there is a broad interest in the antimicrobial properties of halogenated pyridines, specific studies on the antibacterial and antifungal activity of this compound and its derivatives are not present in the current body of scientific literature.

No specific data on the assessment of the antibacterial spectrum and potency of this compound derivatives against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), has been found in published research. Studies on other bromo-substituted compounds have shown varied antibacterial activities, but this cannot be directly attributed to the subject compound. nih.govrsc.org

There is no available research that evaluates the antifungal activity of this compound or its derivatives. While some bromo-substituted heterocyclic compounds have been investigated for antifungal properties, specific data for the requested compound is lacking. nih.govnih.gov

Antiviral Activity Investigations

No preclinical studies investigating the antiviral activity of this compound or its derivatives have been identified in the public domain. Research on other brominated nucleoside analogues has demonstrated antiviral effects, but this is a distinct class of compounds. nih.gov

Antiproliferative Activity in Human Cancer Cell Lines

There are no specific studies on the antiproliferative activity of this compound derivatives in human cancer cell lines. The broader class of substituted pyridines and related heterocyclic compounds has been a subject of interest in anticancer research, with some derivatives showing activity against various cancer cell lines. researchgate.netnih.govnih.gov However, no such data is available for the specific compound .

Assessment Across Diverse Cancer Cell Panels

A thorough search of preclinical data has found no specific studies evaluating the effects of this compound derivatives across diverse cancer cell panels. While research into other bromo- and fluoro-substituted heterocyclic compounds has been conducted, the antiproliferative activity of derivatives of this particular parent compound against various cancer cell lines remains uninvestigated in the public domain.

Identification of Selective Antiproliferative Activity Profiles

Consequently, without primary assessment data, no selective antiproliferative activity profiles for this compound derivatives have been identified. The determination of whether any such derivatives could selectively target and inhibit the growth of specific cancer cell types over others is contingent on future research initiatives.

Other Preclinical Biological Activities (e.g., Anticonvulsant, Anti-inflammatory, Antioxidant)

Further review of preclinical research databases indicates a similar absence of studies into other potential biological activities of this compound derivatives. There is currently no available data on the evaluation of these compounds for anticonvulsant, anti-inflammatory, or antioxidant properties. The potential of this chemical class in these therapeutic areas remains unexplored.

Q & A

Q. How do electronic effects (e.g., fluorine’s electronegativity) influence the regioselectivity of this compound in electrophilic substitutions?

Retrosynthesis Analysis